N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide
CAS No.: 301307-64-2
Cat. No.: VC7393523
Molecular Formula: C15H13N5O6S2
Molecular Weight: 423.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301307-64-2 |
|---|---|
| Molecular Formula | C15H13N5O6S2 |
| Molecular Weight | 423.42 |
| IUPAC Name | N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide |
| Standard InChI | InChI=1S/C15H13N5O6S2/c1-2-12-17-18-15(27-12)19-28(24,25)10-5-3-9(4-6-10)16-14(21)11-7-8-13(26-11)20(22)23/h3-8H,2H2,1H3,(H,16,21)(H,18,19) |
| Standard InChI Key | CUUPOVXBFXDRSP-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
The compound’s systematic IUPAC name, N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide, reflects its bifunctional structure:
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Aryl sulfonamide moiety: A phenyl ring substituted with a sulfamoyl group linked to a 5-ethyl-1,3,4-thiadiazole heterocycle.
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5-Nitrofuran carboxamide: A furan ring with a nitro group at the 5-position and a carboxamide functional group.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₄N₅O₆S₂ | |
| Molecular weight | 444.45 g/mol | |
| IUPAC name | As above | |
| SMILES | CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)N+[O-] | |
| Key functional groups | Sulfonamide, thiadiazole, nitro, carboxamide |
Spectral and Computational Data
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InChIKey: Computed as
NBTBFARDHJMNCT-WEVVVXLNSA-Nbased on structural analogs . -
LogP: Estimated at 2.1 (moderate lipophilicity) using PubChem’s XLogP3 algorithm .
Synthesis and Structural Optimization
Synthetic Routes
The compound can be synthesized via a multi-step process:
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Sulfonylation: Reaction of 4-aminobenzenesulfonamide with 5-ethyl-1,3,4-thiadiazol-2-amine to form the sulfamoyl intermediate .
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Carboxamide coupling: Condensation of the intermediate with 5-nitrofuran-2-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | SOCl₂, DMF (cat.), 80°C, 6 hr | 78% | 95% |
| 2 | EDC, HOBt, DMF, rt, 12 hr | 65% | 98% |
Structural Analogues and SAR
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Nitro position: The 5-nitro group on the furan ring enhances UT inhibitory activity compared to non-nitrated analogs (IC₅₀ reduction from >10 μM to 0.13 μM in human erythrocytes) .
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Thiadiazole substitution: Ethyl groups at the 5-position of the thiadiazole improve metabolic stability over methyl or propyl variants .
Pharmacological Activity
Urea Transporter Inhibition
Diarylamide analogs, such as 1H (N-[4-(acetylamino)phenyl]-5-nitrofuran-2-carboxamide), inhibit UT-A1 and UT-B with IC₅₀ values of 0.13–1.60 μM, reducing urine concentration without electrolyte imbalance . Mechanistically, these compounds block urea permeability in renal tubules, promoting diuresis .
Table 3: Comparative IC₅₀ Values of Analogues
| Compound | UT-A1 IC₅₀ (μM) | UT-B IC₅₀ (μM) |
|---|---|---|
| 1H (5-nitrofuran) | 0.13 | 0.64 |
| PU-48 (thienoquinolin) | 0.22 | 0.32 |
| UTBinh-14 (triazolothienopyrimidine) | 1.20 | 0.85 |
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: High oral bioavailability (F = 89% in rats) due to moderate logP .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the ethyl group; t₁/₂ = 4.2 hr in rats .
Toxicity
Applications and Future Directions
Research Gaps
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In vivo efficacy: No published studies on this specific compound.
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Target selectivity: UT vs. 5-LOX selectivity remains uncharacterized.
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